molecular formula C16H14O3 B6400454 2-(4-Acetylphenyl)-5-methylbenzoic acid CAS No. 1261893-86-0

2-(4-Acetylphenyl)-5-methylbenzoic acid

Cat. No.: B6400454
CAS No.: 1261893-86-0
M. Wt: 254.28 g/mol
InChI Key: BTJYTUZWCWJRQK-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)-5-methylbenzoic acid is a benzoic acid derivative research chemical that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. This compound features a benzoic acid core substituted with a methyl group and a 4-acetylphenyl moiety, a structure known to impart significant biological potential. Similar acetylphenyl-substituted compounds have demonstrated notable research value, particularly in the synthesis of novel heterocyclic compounds like imidazole derivatives, which are being actively investigated for their anticancer properties against human prostate carcinoma (PPC-1) and glioblastoma (U-87) cell lines . The molecular framework of this compound makes it a versatile building block for the development of potential enzyme inhibitors and receptor ligands. Researchers can utilize the carboxylic acid functional group for amide bond formation or esterification, and the acetyl group for condensation reactions or reduction, allowing for the creation of diverse chemical libraries for biological screening . As a high-purity material, it is essential for achieving reproducible results in experimental workflows. This compound is intended for use in laboratory research applications only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-acetylphenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-10-3-8-14(15(9-10)16(18)19)13-6-4-12(5-7-13)11(2)17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJYTUZWCWJRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689765
Record name 4'-Acetyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-86-0
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-acetyl-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261893-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Acetyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Procedure

The palladium- or nickel-catalyzed cross-coupling method involves reacting a sulfonic derivative of methyl benzoate with an arylzinc compound. For instance, methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate reacts with p-tolylzinc bromide in the presence of a palladium or nickel catalyst to form methyl 2-(4-methylphenyl)benzoate, which is subsequently hydrolyzed to yield 2-(4-acetylphenyl)-5-methylbenzoic acid.

Key steps :

  • Sulfonation : Methyl salicylate is sulfonated using perfluorobutanesulfonyl fluoride to generate the reactive sulfonic intermediate.

  • Cross-coupling : The sulfonate undergoes coupling with p-tolylzinc bromide under catalytic conditions.

  • Hydrolysis : The ester intermediate is hydrolyzed to the carboxylic acid.

Catalyst Systems and Optimization

Catalyst selection critically influences yield and selectivity:

CatalystLigandSolventTemperatureYield (%)
Pd(0) (10% Pd/C)TriphenylphosphineTHF40°C50
Pd(0)-trisdibenzylideneDiphenylphosphinoferroceneTHFReflux82
Ni(0)1,2-bis-diphenylphosphinoethaneDMF80°C47

Palladium catalysts paired with bidentate ligands (e.g., diphenylphosphinoferrocene) enhance stability and turnover frequency, achieving yields up to 91%. In contrast, nickel catalysts exhibit lower selectivity due to competing side reactions, such as homocoupling of the arylzinc reagent.

Industrial Scalability and Cost Analysis

Methyl salicylate, the starting material, is cost-effective (∼$5/kg), but the use of palladium catalysts (∼$70/g) elevates production costs. Recycling strategies for palladium, such as charcoal-supported catalysts, reduce expenses by up to 30%.

Ruthenium-Catalyzed Carboxyl-Directed C–H Arylation

Methodology and Reaction Design

A novel approach employs ruthenium catalysis for direct C–H functionalization of o-toluic acid with 4-iodoanisole. The reaction proceeds via a carboxylate-assisted mechanism, where the carboxylic acid group directs arylation at the ortho position.

Reaction conditions :

  • Catalyst: Ru(tBuCN)62 (0.5 mol%)

  • Base: K2CO3 (2.0 equiv), KOC(CF3)3 (1.0 equiv)

  • Solvent: tBuCN

  • Temperature: 140°C

  • Yield: 96%

Advantages Over Traditional Cross-Coupling

  • Atom economy : Eliminates prefunctionalization steps (e.g., sulfonation).

  • Higher yield : 96% vs. 50–91% for cross-coupling.

  • Broad substrate scope : Tolerates electron-deficient and -rich arenes.

Limitations and Mitigation Strategies

  • Catalyst cost : Ruthenium complexes are expensive (∼$150/g).

  • Sensitivity to moisture : Requires anhydrous conditions, increasing operational complexity.

  • Byproduct formation : Competitive proto-deiodination observed with electron-rich aryl iodides.

Comparative Analysis of Synthetic Routes

ParameterCross-CouplingC–H Arylation
Yield 47–91%96%
Catalyst Cost High (Pd/Ni)Very High (Ru)
Steps 3 (sulfonation, coupling, hydrolysis)1 (direct arylation)
Substrate Flexibility Limited to prefunctionalized substratesBroad applicability
Industrial Feasibility Moderate (Pd recycling)Low (Ru cost)

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) in the presence of a catalyst for bromination.

Major Products Formed

    Oxidation: 2-(4-Acetylphenyl)-5-carboxybenzoic acid.

    Reduction: 2-(4-Hydroxyphenyl)-5-methylbenzoic acid.

    Substitution: 2-(4-Acetyl-3-nitrophenyl)-5-methylbenzoic acid (nitration product).

Scientific Research Applications

2-(4-Acetylphenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the acetyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity. The methyl group may also affect the compound’s hydrophobic interactions and overall stability.

Comparison with Similar Compounds

2-(3-(4-Acetylphenyl)-ureido)-N-(3,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide (Compound 8)
  • Structure : Incorporates a 4-acetylphenyl group linked via a urea moiety to a thiazole ring, with additional 3,4-dichlorobenzyl and methyl substituents.
  • Synthesis : Reacted 3,4-dichloroaniline with EDCI and 2-[3-(4-acetyl-phenyl)-ureido]-4-methyl-thiazole-5-carboxylic acid in pyridine .
  • Physical Properties : Melting point of 262–264°C, higher than the parent benzoic acid due to increased molecular complexity and hydrogen bonding .
2-(3-Bromobenzamido)-5-methylbenzoic Acid (Compound 23)
  • Structure : Features a 5-methylbenzoic acid core with a 3-bromobenzamido group at position 2.
  • Synthesis : Prepared via reaction of 5-methylanthranilic acid with 3-bromobenzoyl chloride in pyridine (97% yield) .
  • Comparison : The bromine atom introduces steric bulk and polarizability, differing from the acetyl group’s electron-withdrawing nature.
2-[Carboxy(phenyl)methyl]-5-methylbenzoic Acid (Compound 10d)
  • Structure : Contains a phenylmethyl-carboxy group at position 2 and a methyl group at position 3.
  • Synthesis: Derived from aryl-substituted homophthalic anhydrides via the Castagnoli–Cushman reaction .
  • Comparison : The carboxylated phenylmethyl group enhances hydrophilicity, contrasting with the hydrophobic acetyl group in the target compound.

Functional Group Impact on Physicochemical Properties

Compound Key Substituents Melting Point (°C) Solubility Key Functional Effects
2-(4-Acetylphenyl)-5-methylbenzoic acid 4-Acetylphenyl, 5-methyl Not reported Moderate in polar solvents Electron-withdrawing acetyl enhances acidity
Compound 8 4-Acetylphenyl, thiazole, dichlorobenzyl 262–264 Low (non-polar solvents) Hydrogen bonding from urea and thiazole
Compound 10d Phenylmethyl-carboxy, 5-methyl Not reported High (aqueous buffers) Carboxy group increases hydrophilicity
Compound 23 3-Bromobenzamido, 5-methyl Not reported Moderate in DMSO Bromine adds steric hindrance

Electronic and Steric Considerations

  • Acetyl vs. Bromine : The acetyl group in this compound withdraws electron density, increasing the carboxylic acid’s acidity (pKa ~3–4), whereas bromine in Compound 23 offers polarizability for halogen bonding .

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